molecular formula C20H15N3O3S3 B2489553 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 325988-62-3

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitrothiophene-2-carboxamide

Cat. No. B2489553
CAS RN: 325988-62-3
M. Wt: 441.54
InChI Key: RKYCCQITUGKELM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors and utilizing various reagents and conditions to build the complex structures. For instance, compounds incorporating the benzothiazole and thiophene rings can be synthesized through reactions such as cyclization of N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines, indicating a methodological approach that could be adapted for synthesizing the compound (Argilagos et al., 1997).

Molecular Structure Analysis

The molecular structure of compounds containing benzothiazole and thiophene units can be elucidated using techniques such as X-ray crystallography, as demonstrated in the structural determination of related compounds. These analyses reveal the conformational preferences and the orientation of the rings relative to each other, which are crucial for understanding the compound's reactivity and interaction with biological targets (Beloglazkina et al., 2007).

Chemical Reactions and Properties

The reactivity of such compounds often involves the functional groups attached to the heterocycles, such as nitro, amino, or carboxamide groups. These functionalities can undergo various chemical reactions, including nitration, reduction, and cyclization, to yield a diverse range of derivatives with potential biological activity. The electronic properties of the substituents can significantly influence the course of these reactions, offering a pathway to modify the compound's chemical properties for specific applications (Cooper & Scrowston, 1971).

Scientific Research Applications

Chemical Synthesis and Photo-Physical Characteristics

A body of work focuses on the synthesis and characterization of benzothiazole derivatives, showcasing their potential in various fields, including materials science and organic chemistry. For instance, the synthesis and in vivo diuretic activity of biphenyl benzothiazole-2-carboxamide derivatives highlight the compound's utility in medical research, particularly for developing diuretic agents (Yar & Ansari, 2009). Additionally, the study on the synthesis and photo-physical characteristics of ESIPT-inspired 2-substituted benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives demonstrates their potential in creating materials with unique optical properties (Padalkar et al., 2011).

Antimicrobial Evaluation and Potential Therapeutic Uses

Several studies have been conducted on benzothiazole derivatives for their antimicrobial properties and potential as therapeutic agents. For example, the synthesis, characterization, antimicrobial evaluation, and docking studies of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides show promising results in the development of new antimicrobial agents (Talupur et al., 2021). Another study on the synthesis and antitumor evaluation of novel derivatives of 6-amino-2-phenylbenzothiazoles indicates the potential of these compounds in cancer research, highlighting their cytostatic activities against various malignant human cell lines (Racané et al., 2006).

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary depending on the specific compound and its biological target. Some benzothiazole derivatives have been found to have anti-tubercular activity and their mechanism of action involves inhibiting the growth of M. tuberculosis .

Future Directions

Future research on benzothiazole derivatives could focus on improving their solubility, exploring their efficacy in various preclinical models, and developing new synthetic methods for their preparation .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S3/c24-18(15-9-10-16(27-15)23(25)26)22-20-17(11-5-1-3-7-13(11)28-20)19-21-12-6-2-4-8-14(12)29-19/h2,4,6,8-10H,1,3,5,7H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYCCQITUGKELM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitrothiophene-2-carboxamide

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